molecular formula C17H13N3OS B5068664 N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide

N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide

Cat. No.: B5068664
M. Wt: 307.4 g/mol
InChI Key: FSRCOUHFSMPFBE-UHFFFAOYSA-N
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Description

N-[4-(Phenyldiazenyl)phenyl]-2-thiophenecarboxamide is a heterocyclic compound featuring a thiophene ring linked to a carboxamide group and a phenylazo substituent. The compound has been utilized as a ligand in platinum(II) complexes, where its planar structure may facilitate DNA intercalation or enzyme inhibition . Synthesis typically involves coupling reactions, such as carbodiimide-mediated amide bond formation, similar to methods described for related benzo[d]thiazole derivatives . Characterization via IR, NMR, and mass spectrometry confirms key functional groups, including the azo bond (νN=N ~1500 cm⁻¹) and carboxamide carbonyl (νC=O ~1660 cm⁻¹) .

Properties

IUPAC Name

N-(4-phenyldiazenylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c21-17(16-7-4-12-22-16)18-13-8-10-15(11-9-13)20-19-14-5-2-1-3-6-14/h1-12H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRCOUHFSMPFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301038334
Record name 2-Thiophenecarboxamide, N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301038334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316152-09-7
Record name 2-Thiophenecarboxamide, N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301038334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide typically involves the diazotization of aniline derivatives followed by coupling reactions. The process begins with the nitrosation of aniline to form a diazonium salt, which then reacts with thiophene-2-carboxamide under alkaline conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the azo bond and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using tin(II) chloride (SnCl₂) or iron powder.

  • Substitution: Nucleophilic substitution reactions often involve halides or other electrophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or hydrazines.

  • Substitution: Generation of halogenated derivatives or other substituted thiophenes.

Scientific Research Applications

N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide has found applications in various scientific fields:

  • Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

  • Biology: Employed in the study of enzyme inhibition and as a fluorescent probe.

  • Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

  • Industry: Utilized in the production of dyes and pigments for textiles and printing.

Mechanism of Action

The compound exerts its effects through the interaction with specific molecular targets and pathways. The azo group plays a crucial role in its reactivity, allowing it to participate in electron transfer processes and binding to biological macromolecules.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

  • Fluorescence: The thiophene ring contributes to the fluorescent properties, making it useful in imaging and diagnostic applications.

Comparison with Similar Compounds

Comparison with Similar Thiophenecarboxamide Derivatives

Structural Modifications and Functional Groups
Compound Name Key Substituents Biological Target/Activity Key Reference
N-[4-(Phenyldiazenyl)phenyl]-2-thiophenecarboxamide Phenylazo group, carboxamide Anticancer (Platinum complex ligand)
5-Methyl-N-(4-nitrophenyl)-2-thiophenecarboxamide (7947882) Nitrophenyl, methyl Mycobacterium tuberculosis enzyme inhibitor
M8-B Hydrochloride Benzyloxy, methoxy, aminoethyl TRPM8 ion channel antagonist
4-Cyano-5-[(3,5-dichloro-4-pyridinyl)thio]-N-[4-(methylsulfonyl)phenyl]-2-thiophenecarboxamide Cyano, dichloropyridinylthio, sulfonyl USP7/USP47 enzyme inhibitor
N-[4-(4-Morpholinyl)phenyl]-2-thiophenecarboxamide Morpholinyl Not specified (enhanced solubility)

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro in 7947882): Improve binding to bacterial enzymes via dipole interactions .
  • Bulky Substituents (e.g., benzyloxy in M8-B): Enhance receptor selectivity, as seen in TRPM8 inhibition .
  • Polar Groups (e.g., morpholinyl): Increase solubility, critical for bioavailability .
Physicochemical Properties
Property Target Compound 7947882 M8-B Hydrochloride Morpholinyl Derivative
Molecular Weight ~380 (estimated) 276.29 422.92 288.37
logP ~3.5 (predicted) 2.8 2.1 1.36
pKa ~10 (azo group) 9.8 (nitro) 8.5 (amine) 9.6 (morpholinyl)
Solubility Low (hydrophobic azo) Moderate (polar nitro) High (ionized HCl salt) High (polar morpholine)

Insights :

  • The target compound’s hydrophobic azo group limits solubility, necessitating formulation optimization for therapeutic use.
  • Morpholinyl and hydrochloride salts improve solubility, critical for in vivo efficacy .
Stability and Metabolic Considerations
  • This requires structural optimization to enhance metabolic stability .
  • Sulfonyl and Morpholinyl Groups : Improve resistance to enzymatic degradation, as seen in USP7 inhibitors and morpholinyl derivatives .

Biological Activity

N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide is a compound that has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a diazenyl group attached to a phenyl ring and a thiophene carboxamide structure, which may contribute to its diverse biological activities.

Chemical Formula

  • Molecular Formula : C15_{15}H12_{12}N4_{4}OS
  • CAS Number : 87913-26-6

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines, including colorectal adenocarcinoma (HT-29) cells. Molecular docking studies have identified strong binding affinities to proteins involved in cancer progression, suggesting that this compound may also interact with similar targets .

Antimicrobial Activity

The compound demonstrates notable antimicrobial activity. In vitro studies have reported that related thiazole compounds exhibit efficacy against multiple bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis .

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for cancer cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Some studies indicate that it possesses antioxidant properties, which could help mitigate oxidative stress in cells.

Study 1: Anticancer Efficacy

A study conducted on the effects of thiophene derivatives, including this compound, showed a significant reduction in tumor size in vivo models. The study reported a decrease in cell viability by over 70% in treated groups compared to controls .

Study 2: Antimicrobial Effects

In another study focusing on the antimicrobial properties of related compounds, this compound was tested against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA strains, showcasing its potential as an antimicrobial agent .

Comparative Analysis of Biological Activities

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundSignificantModerateEnzyme inhibition, apoptosis induction
Thiazole derivative AHighHighCell wall disruption
Thiazole derivative BModerateLowAntioxidant effects

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